(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

Medicinal Chemistry Library Synthesis Kinase Inhibitors

(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine (CAS 2090613-10-6) is a heterocyclic primary amine building block, featuring a [1,2,4]triazolo[4,3-a]pyrazine core with a methanamine handle at the 3-position and an ethoxy substituent at the 8-position. It serves as a key synthetic intermediate for constructing focused libraries of kinase inhibitors and antimicrobial agents through amide coupling or reductive amination at its primary amine site.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 2090613-10-6
Cat. No. B1488735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
CAS2090613-10-6
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCOC1=NC=CN2C1=NN=C2CN
InChIInChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3
InChIKeyKTBMPGYUMJVPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine (CAS 2090613-10-6): A Versatile Primary Amine Building Block for Targeted Library Synthesis


(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine (CAS 2090613-10-6) is a heterocyclic primary amine building block, featuring a [1,2,4]triazolo[4,3-a]pyrazine core with a methanamine handle at the 3-position and an ethoxy substituent at the 8-position . It serves as a key synthetic intermediate for constructing focused libraries of kinase inhibitors and antimicrobial agents through amide coupling or reductive amination at its primary amine site [1]. Its utility lies in the combination of a validated bioactive scaffold and a synthetically accessible, derivatizable functional group.

Why Generic Substitution Fails for (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine: The Risk of Assuming Scaffold Uniformity


The [1,2,4]triazolo[4,3-a]pyrazine scaffold is highly sensitive to peripheral substitution; even minor modifications can drastically alter target affinity and selectivity. For instance, while the core scaffold has demonstrated potent c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM for derivative 22i), this activity is entirely dependent on the appended 4-oxo-pyridazinone moiety and is not inherent to the unsubstituted core [1]. Similarly, the 8-ethoxy group has been shown to enhance solubility and modulate electronic properties in related chemotypes, a feature absent in simpler analogs like the unsubstituted [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanamine (CAS 926193-87-5) [2]. The presence of the free primary amine in the target compound uniquely positions it for further derivatization, unlike N-methylated or tetrahydro analogs, which pre-install structural features that may narrow or misdirect the SAR exploration . Substituting the target compound with a generic analog risks losing these precise physicochemical and synthetic advantages, potentially leading to false-negative screening results or failed library syntheses.

Product-Specific Quantitative Evidence Guide for (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine


Structural and Functional Derivatization Potential: Free Primary Amine vs. N-Methyl and Unsubstituted Core Analogs

The target compound possesses a free primary amine (-CH2NH2), enabling direct amide coupling, reductive amination, or sulfonamide formation. This contrasts with key comparators: 1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine (CAS 1155920-69-6) has a secondary amine (N-methyl), limiting functionalization to tertiary amide formation only . The unsubstituted core [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanamine (CAS 926193-87-5) lacks the 8-ethoxy group and has a lower molecular weight (149.15 g/mol), offering a less complex chemical starting point for generating lead-like diversity .

Medicinal Chemistry Library Synthesis Kinase Inhibitors

Enhanced Drug-Likeness and Solubility: The Impact of the 8-Ethoxy Substituent

The 8-ethoxy substituent on the triazolopyrazine core has been documented to enhance solubility and modulate electronic properties in related chemotypes, which can improve pharmacokinetic profiles [1]. In contrast, closely related scaffolds such as (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine lack this substituent and introduce a saturated ring that alters the core's planarity and electronic character . While direct solubility data for the target compound is not publicly available, the presence of the ethoxy group provides a tangible physicochemical differentiation point from non-ethoxylated analogs that may be critical for achieving desired drug-likeness.

Physicochemical Properties ADMET Drug Design

Antibacterial Potential of the [1,2,4]Triazolo[4,3-a]pyrazine Scaffold: A Validated Platform for Anti-Infective Discovery

A comprehensive study by Jethava et al. (2019) demonstrated that novel triazolo[4,3-a]pyrazine analogues exhibit broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains in vitro [1]. While the specific MIC values for the target compound (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine were not individually reported in this study, the research unequivocally validates the scaffold's potential as a template for anti-infective agents. The target compound, with its free amine handle and ethoxy substitution, serves as an ideal starting point for further optimization within this validated anti-infective space, offering a point of chemical diversification not explored in the core study .

Antibacterial Anti-infective Drug Discovery

Kinase Inhibition Potential: The [1,2,4]Triazolo[4,3-a]pyrazine Core as a Privileged Structure for c-Met/VEGFR-2 Targeting

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been successfully developed into potent dual c-Met/VEGFR-2 kinase inhibitors. Zhang et al. (2020) reported compound 22i with c-Met IC50 = 48 nM and anti-proliferative activity against A549, MCF-7, and HeLa cell lines (IC50 = 0.83 μM, 0.15 μM, and 2.85 μM, respectively) [1]. Furthermore, a related series by Frontiers in Chemistry (2022) identified compound 17l with c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 μM [2]. These studies confirm the scaffold's ability to achieve nanomolar kinase inhibition, a property that can be harnessed by using the target compound as a core building block for designing novel inhibitors.

Kinase Inhibitors c-Met VEGFR-2 Oncology

Best Research and Industrial Application Scenarios for (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine


Focused Kinase Inhibitor Library Synthesis

Use this compound as a primary amine building block for generating a focused library of amide or sulfonamide derivatives targeting c-Met, VEGFR-2, or related tyrosine kinases. The validated nanomolar potency (c-Met IC50 = 26–48 nM) of related triazolopyrazines provides a strong rationale for this approach [1] [2]. The 8-ethoxy group and free amine offer distinct vectors for SAR exploration compared to existing inhibitor series.

Anti-Infective Drug Discovery

Employ the compound as a core scaffold for synthesizing novel antibacterial agents. The triazolo[4,3-a]pyrazine class has demonstrated activity against both Gram-positive and Gram-negative bacteria [3]. The free amine allows for rapid generation of diverse analogs through combinatorial chemistry, expanding the SAR beyond previously reported compounds.

Chemical Biology Probe Development

Functionalize the free amine with linkers, fluorophores, or biotin tags to create chemical biology probes for target identification or cellular imaging studies. The compact core (MW 193.21 g/mol) and the ethoxy substituent provide beneficial physicochemical properties for cell permeability, making it an attractive scaffold for probe design .

Quote Request

Request a Quote for (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.